molecular formula C9H10N2O B8593280 2-Phenylimidazolidine-4-one

2-Phenylimidazolidine-4-one

Cat. No.: B8593280
M. Wt: 162.19 g/mol
InChI Key: LARDXDLHQIKDTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylimidazolidine-4-one is a chemical building block for researchers developing novel heterocyclic compounds. This imidazolidine derivative is part of a class of molecules studied for their diverse biological activities. Scientific literature on related structures indicates that such compounds are frequently investigated as core structures in medicinal chemistry for creating potential pharmacologically active agents . Researchers utilize this scaffold in the synthesis of more complex molecules, including hydantoin and thiohydantoin derivatives, which are known to exhibit a range of properties such as anticonvulsant and antiarrhythmic effects . The compound serves as a valuable precursor or intermediate in organic synthesis and drug discovery efforts. Its structure allows for further functionalization, enabling the exploration of structure-activity relationships. All products are strictly for research use only and are not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

2-phenylimidazolidin-4-one

InChI

InChI=1S/C9H10N2O/c12-8-6-10-9(11-8)7-4-2-1-3-5-7/h1-5,9-10H,6H2,(H,11,12)

InChI Key

LARDXDLHQIKDTJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(N1)C2=CC=CC=C2

Origin of Product

United States

Synthesis and Chemical Properties of 2 Phenylimidazolidine 4 One

The synthesis of 2-Phenylimidazolidine-4-one and its derivatives can be achieved through various chemical reactions. One common method involves the condensation of an appropriate aldehyde with a urea (B33335) or thiourea (B124793) derivative. ijresm.com For instance, the reaction of benzaldehyde (B42025) with glycine (B1666218) hydroxamic acid has been shown to regioselectively produce 2-phenyl-3-hydroxyimidazolidin-4-one. researchgate.net Another approach involves a multi-component reaction, such as the Ugi three-component reaction, followed by an oxidative radical cyclization to yield highly substituted imidazolidinones. organic-chemistry.org

Solvent-free synthesis methods have also been developed, utilizing microwave irradiation to accelerate the reaction between N-substituted α-amino acid amides and aldehydes, leading to good yields of 1,2,3-trisubstituted imidazolidin-4-ones. clockss.org Furthermore, ultrasound irradiation has been employed to facilitate the synthesis of related compounds like 5-arylmethyl-5-phenylimidazolidine-2,4-dione from chalcone (B49325) oxides and urea. benthamdirect.com

The chemical properties of this compound are characterized by the reactivity of its heterocyclic ring and the influence of the phenyl substituent. The compound can undergo further functionalization at various positions of the imidazolidinone ring, allowing for the creation of a diverse library of derivatives. prepchem.comijresm.com

Table 1: Chemical Properties of Selected Imidazolidinone Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Features
2-ImidazolidinoneC₃H₆N₂O86.09Core five-membered heterocyclic ring with two nitrogen atoms and a carbonyl group. atamanchemicals.com
This compoundC₉H₁₀N₂O162.19Phenyl group at the 2-position of the imidazolidinone ring.
2-Phenyl-3-hydroxyimidazolidin-4-oneC₉H₁₀N₂O₂178.19Hydroxy group at the 3-position. researchgate.net
5-Methyl-5-phenylimidazolidine-2,4-dioneC₁₀H₁₀N₂O₂190.20Methyl and phenyl groups at the 5-position of a hydantoin (B18101) ring. chemeo.com

Chemical Transformations and Functionalization of the 2 Phenylimidazolidine 4 One Core

Ring-Opening and Ring-Closing Reactions

The imidazolidine (B613845) ring system can be both formed and cleaved through several synthetic routes.

Ring-Closing Reactions:

The synthesis of the imidazolidine-2,4-dione core, a closely related structure, often involves the condensation of an α-amino acid derivative with an isocyanate or isothiocyanate. For instance, the reaction of C-phenylglycine derivatives with phenyl isocyanate or phenyl isothiocyanate, followed by cyclization under acidic conditions, yields various 3-phenylimidazolidine-2,4-dione (B1346244) derivatives with substituents at the C-5 position. mdpi.comvulcanchem.com The process generally involves the formation of a urea (B33335) or thiourea (B124793) intermediate which then cyclizes. vulcanchem.com

Another common method for forming the related 1,5-diphenylimidazolidine-2,4-dione derivatives is the reaction of phenylglyoxal (B86788) with phenylurea in an acetic acid-hydrochloric acid mixture under reflux. vulcanchem.comucl.ac.be This approach can also be adapted to synthesize 2-thioxoimidazolidin-4-one derivatives by using phenylthiourea (B91264) instead of phenylurea. ucl.ac.be

Three-component reactions provide an efficient route to highly functionalized imidazolidine-2,4-diones (hydantoins). For example, the reaction of ethyl pyruvate, p-anisidine, and phenyl isocyanate can produce a 5-ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. mdpi.com

Ring-Opening Reactions:

The imidazolidine ring can undergo cleavage under certain conditions. For example, reductive ring-opening of 4-fluoroalkyl-2-imidazolines, which can be synthesized via aminofluorination of alkenes with amidines, yields highly functionalized 3-fluoropropane-1,2-diamine derivatives. researchgate.net While this example is for a related imidazoline, it demonstrates a potential pathway for ring cleavage in similar heterocyclic systems. The hydrolysis of the imidazolidine ring can also occur, for instance, in the degradation of the drug antazoline (B1665563) in aqueous solutions. researchgate.net

A series of functionalized aza-polycyclic aromatic compounds have been prepared through a superacid-promoted cascade of ring-closing and ring-opening reactions. nih.gov This process involves the formation of dicationic intermediates. nih.gov

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of 2-phenylimidazolidine-4-one is characterized by both nucleophilic and electrophilic behavior, stemming from the different atoms and functional groups within its structure. A nucleophile is a chemical species that donates an electron pair to form a chemical bond, while an electrophile is a species that accepts an electron pair. masterorganicchemistry.com

Nucleophilic Character: The nitrogen atoms in the imidazolidine ring possess lone pairs of electrons, making them potential nucleophiles. masterorganicchemistry.com These nitrogens can attack electrophilic centers. For example, in the synthesis of N-3 and C-5 substituted imidazolidines, the initial reaction involves the nucleophilic attack of an amino group. mdpi.com Similarly, the formation of certain imidazolidine derivatives proceeds through the nucleophilic attack of an amidine on an electrophilic α-carbon. vulcanchem.com

Electrophilic Character: The carbonyl carbon (C-4) and the carbon at the 2-position are electrophilic centers due to the electron-withdrawing effect of the adjacent oxygen and nitrogen atoms. libretexts.org These sites are susceptible to attack by nucleophiles. For instance, in nucleophilic substitution reactions, a nucleophile attacks the electrophilic carbon atom of a substrate. libretexts.org The reactivity of these electrophilic centers is central to many of the functionalization strategies discussed below.

The balance between nucleophilic and electrophilic character allows for a diverse range of reactions, enabling the synthesis of various derivatives. uct.ac.za

Selective Functionalization at Nitrogen and Carbon Centers

The presence of multiple reactive sites on the this compound core allows for selective functionalization at its nitrogen and carbon atoms.

Functionalization at Nitrogen Centers: The nitrogen atoms at positions 1 and 3 can be functionalized through alkylation and acylation reactions. For example, 1,5-diphenylimidazolidine-2,4-dione can be acylated with benzoyl chloride or hexanoyl chloride in a pyridine-dichloromethane mixture to yield N-acylated derivatives. ucl.ac.be Microwave-assisted alkylation is another method used to introduce alkyl groups at the nitrogen positions. ucl.ac.be

Functionalization at Carbon Centers: The carbon atoms of the imidazolidine ring, particularly at the C-5 position, can also be functionalized. The synthesis of various 3-phenylimidazolidine-2,4-dione derivatives often involves introducing different substituents at the C-5 position by starting with appropriately substituted C-phenylglycine derivatives. mdpi.comvulcanchem.com Furthermore, C-H functionalization is a powerful tool in organic synthesis that allows for the direct conversion of C-H bonds into C-C, C-N, or C-O bonds, which can be applied to the phenyl ring or the imidazolidine core itself. sigmaaldrich.comnih.gov

Recent advances have focused on developing site-selective functionalization methods. For instance, mixed-halide triphenylmethyl radicals have been used for site-selective functionalization in cross-coupling reactions, a strategy that could potentially be adapted for complex heterocyclic systems. rsc.org

Strategies for the Generation of Diverse Analogues

The generation of diverse analogues of this compound is primarily achieved through modifications of the core synthetic routes and post-synthesis functionalization.

One key strategy involves varying the starting materials. By using different substituted phenylureas, phenylthioureas, or C-phenylglycine derivatives, a wide array of analogues with different substitution patterns on the phenyl ring and at the C-5 position of the imidazolidine ring can be synthesized. mdpi.comucl.ac.be For example, using substituted phenylglyoxal derivatives in the condensation reaction with phenylurea leads to analogues with substituents on the C-5 phenyl ring. ucl.ac.be

Another approach is the use of multi-component reactions, which allow for the rapid assembly of complex molecules from simple starting materials in a single step. mdpi.com This method is highly efficient for creating libraries of structurally diverse compounds. mdpi.com

Post-synthetic modification of the core structure is also a valuable strategy. As discussed in the previous section, selective functionalization at the nitrogen and carbon centers through reactions like alkylation, acylation, and C-H activation can generate a multitude of derivatives. ucl.ac.besigmaaldrich.com Ring-closing metathesis is another powerful technique for synthesizing cyclic compounds and could be employed to create novel fused-ring systems involving the imidazolidine core. organic-chemistry.org

The following table summarizes some of the synthetic strategies used to generate analogues of imidazolidine-4-ones:

StrategyDescriptionExample
Variation of Starting Materials Using different substituted reactants to introduce diversity.Reaction of various substituted C-phenylglycine derivatives with phenyl isocyanate. mdpi.com
Multi-component Reactions Combining three or more reactants in a single step to build complexity.Synthesis of a hydantoin (B18101) derivative from ethyl pyruvate, p-anisidine, and phenyl isocyanate. mdpi.com
Post-synthetic Functionalization Modifying the core structure after its initial synthesis.Acylation of 1,5-diphenylimidazolidine-2,4-dione with benzoyl chloride. ucl.ac.be

Chemical Reactions for Analytical Derivatization

Analytical derivatization is the process of chemically modifying a compound to make it more suitable for analysis, often by enhancing its volatility, thermal stability, or detectability. numberanalytics.comsemanticscholar.org For a compound like this compound, derivatization can be crucial for techniques like gas chromatography (GC) and mass spectrometry (MS). semanticscholar.org

Common derivatization techniques include:

Silylation: This involves replacing active hydrogen atoms (e.g., on the nitrogen atoms) with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. numberanalytics.com Silylation increases the volatility and thermal stability of the compound, making it more amenable to GC analysis. weber.hu

Acylation: This reaction introduces an acyl group, often using reagents like trifluoroacetic anhydride (B1165640) (TFAA). numberanalytics.com Acylation can improve chromatographic properties and introduce fluorine atoms, which can enhance detection by electron capture detectors.

Alkylation: This involves replacing acidic hydrogens with an alkyl group, such as a methyl group. weber.hu For example, diazomethane (B1218177) can be used to form methyl esters from carboxylic acids. weber.hu In the context of this compound, alkylation would primarily occur at the nitrogen atoms.

Solid-phase analytical derivatization is an advanced technique that combines derivatization and extraction into a single step, offering increased efficiency and reproducibility. researchgate.net

The choice of derivatization reagent and method depends on the specific analytical technique being used and the functional groups present in the molecule. semanticscholar.org

Stereochemical Control and Asymmetric Synthesis of Chiral Imidazolidinone Derivatives

Application of Chiral Auxiliaries in Imidazolidinone Chemistry

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy has been successfully applied in the synthesis of various heterocyclic compounds, including imidazolidinones.

Imidazolidinone-based structures can themselves serve as effective chiral auxiliaries. The design of these auxiliaries often involves creating a rigid cyclic structure that effectively shields one face of a reactive intermediate, such as an enolate, forcing an incoming reagent to attack from the less hindered face. Polymer-supported 2-imidazolidinone chiral auxiliaries have been developed and investigated for their efficacy and reusability. For instance, microgel-supported hydantoin (B18101) (an imidazolidine-2,4-dione) auxiliaries have been synthesized using different cross-linkers. These supported auxiliaries have proven effective in asymmetric reactions and can be recovered and reused multiple times without a significant loss of performance. researchgate.net

The primary function of a chiral auxiliary is to induce diastereoselectivity. By attaching the auxiliary to a prochiral substrate, two diastereomeric transition states are possible, one of which is sterically or electronically favored, leading to the preferential formation of one diastereomer of the product.

Asymmetric alkylation reactions using non-cross-linked polystyrene (NCPS)-supported 2-imidazolidinone chiral auxiliaries have demonstrated excellent levels of diastereocontrol, achieving greater than 99% diastereomeric excess (de). researchgate.net Similarly, microgel-supported hydantoin auxiliaries have been employed in asymmetric Mannich reactions, yielding products with high stereoselectivity and in good chemical yields. researchgate.net The success of these reactions hinges on the ability of the rigid auxiliary to create a predictable and highly biased chiral environment around the reaction center.

Table 1: Diastereoselective Reactions Using Imidazolidinone-Based Auxiliaries

Reaction Type Chiral Auxiliary Diastereomeric Excess (de) Reference
Asymmetric Alkylation Polystyrene-supported 2-imidazolidinone >99% researchgate.net

Enantiomerically Enriched Crystallization and Chiral Resolution Techniques

When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers) of a chiral 2-phenylimidazolidinone-4-one derivative, resolution techniques are required to separate them. Chiral resolution is a critical process for obtaining enantiomerically pure compounds. wikipedia.org

One of the most established methods is diastereomeric salt formation . This involves reacting the racemic mixture, if it is acidic or basic, with an enantiomerically pure chiral resolving agent (e.g., tartaric acid or a chiral amine like brucine). wikipedia.org This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. researchgate.net This difference allows for their separation by fractional crystallization. wikipedia.orgresearchgate.net Once separated, the pure enantiomer can be recovered by removing the resolving agent. wikipedia.org

A more modern and widely applicable technique is chiral column chromatography , particularly High-Performance Liquid Chromatography (HPLC). mdpi.com In this method, the racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates, which allows for their separation. mdpi.com This technique was successfully used for the preparative separation of the enantiomers of 4-nitropropranolol and 7-nitropropranolol, yielding products with high enantiomeric excess (>98%). mdpi.com

Asymmetric Catalysis in the Synthesis of Substituted Imidazolidinones

Asymmetric catalysis offers a highly efficient alternative to chiral auxiliaries, as only a small, substoichiometric amount of a chiral catalyst is needed to generate large quantities of an enantiomerically enriched product.

Palladium-catalyzed reactions have emerged as a powerful tool for the asymmetric synthesis of substituted 4-imidazolidinones. The palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of imidazolidinone-derived β-amidoesters provides access to enantioenriched gem-disubstituted 4-imidazolidinones in high yields (up to >99%) and with high enantioselectivity (up to 95% ee). nih.gov This method represents the first direct catalytic asymmetric route to this class of compounds. nih.gov

Another significant advancement is the use of catalytic asymmetric intramolecular aminopalladation. Using ferrocenyloxazoline palladacycles (FOP trifluoroacetate (B77799) catalysts), five-membered nitrogen heterocycles, including a 2-imidazolidinone derivative, have been synthesized with high yields and excellent enantioselectivity (89-99% ee). acs.orgnih.gov This process involves the cyclization of allylic N-arylsulfonylcarbamates, likely proceeding through a catalytic cycle with Pd(II) intermediates. acs.orgnih.gov

Table 2: Asymmetric Catalytic Synthesis of Chiral Imidazolidinones

Catalytic System Reaction Type Yield Enantiomeric Excess (ee) Reference
Pd-catalyst / Chiral Ligand Decarboxylative Asymmetric Allylic Alkylation up to >99% up to 95% nih.gov
Ferrocenyloxazoline Palladacycle (FOP) Intramolecular Aminopalladation High 89-99% acs.orgnih.gov

Analysis of Stereoselectivity and Diastereoselectivity in Synthetic Pathways

The degree of stereoselectivity in the synthesis of chiral imidazolidinones is highly dependent on the chosen synthetic pathway and the specific reaction conditions.

In pathways utilizing chiral auxiliaries , the stereochemical outcome is dictated by the structure of the auxiliary and its ability to direct the approach of reagents. The high diastereoselectivity observed in alkylation reactions (>99% de) underscores the effectiveness of this substrate-controlled approach, where the chiral information is covalently attached to the reacting molecule. researchgate.net

In asymmetric catalysis , the stereoselectivity is controlled by the transient interaction between the substrate and the chiral catalyst. The enantiomeric excess is therefore highly sensitive to the catalyst structure, the metal, and the chiral ligand. For example, in the Cu(II)-catalyzed asymmetric cyclization of N-alkenyl ureas, the choice of a bidentate oxazoline (B21484) ligand was found to be crucial for achieving high enantioselectivity. mdpi.com

The stereochemistry of products from Pd-catalyzed carboamination reactions of N-allylureas is determined during the alkene insertion step. nih.gov For substrates derived from cyclic or E-1,2-disubstituted alkenes, a high selectivity for syn-addition of the nitrogen and aryl groups across the double bond is observed (>20:1), leading to good diastereoselectivities in the formation of 4,5-disubstituted imidazolidin-2-ones. nih.gov This outcome highlights how the inherent geometry of the substrate can be translated into high diastereoselectivity in the final product through a specific reaction mechanism. nih.gov

Ultimately, the choice between using a chiral auxiliary or an asymmetric catalyst depends on factors such as the availability of starting materials, the desired scale of the reaction, and the ease of separation of the final product from the chiral directing agent. Both approaches have proven to be powerful strategies for the synthesis of enantiomerically enriched 2-phenylimidazolidine-4-one derivatives.

Advanced Analytical and Spectroscopic Characterization Techniques

Comprehensive Spectroscopic Elucidation

Spectroscopic analysis provides a detailed view of the molecular structure by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT)

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal the number of unique proton environments and their connectivity. For 2-Phenylimidazolidine-4-one, distinct signals would be anticipated for the protons on the phenyl ring, the imidazolidine (B613845) ring, and the N-H protons. Aromatic protons would likely appear as a multiplet in the range of 7.2-7.5 ppm. The CH proton at position 2 would be a singlet or triplet depending on coupling, appearing downfield due to the adjacent nitrogen and phenyl group. The CH₂ protons at position 5 would likely be diastereotopic and appear as a complex multiplet. The N-H protons would present as broad singlets.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) (ppm) Multiplicity Integration Assignment
~ 7.2 - 7.5 Multiplet 5H Aromatic (C₆H₅)
~ 5.0 - 5.5 Singlet/Triplet 1H C2-H
~ 3.5 - 4.0 Multiplet 2H C5-H₂
Variable (broad) Singlet 1H N1-H
Variable (broad) Singlet 1H N3-H

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would indicate the number of chemically non-equivalent carbon atoms. The carbonyl carbon (C4) is expected to have the most downfield chemical shift.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) (ppm) Assignment
> 170 C=O (C4)
~ 125 - 140 Aromatic (C₆H₅)
~ 60 - 70 C2
~ 40 - 50 C5

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments would be used to differentiate between methine (CH), methylene (CH₂), and methyl (CH₃) carbons. openstax.orglibretexts.org A DEPT-135 experiment would show positive signals for CH carbons and negative signals for CH₂ carbons, while quaternary carbons (like the carbonyl carbon) would be absent. openstax.org This would confirm the presence of the CH group at C2 and the CH₂ group at C5.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3200 - 3400 Medium, Broad N-H Stretching (Amide)
3000 - 3100 Medium Aromatic C-H Stretching
2850 - 2960 Medium Aliphatic C-H Stretching
1680 - 1720 Strong C=O Stretching (Amide, five-membered ring)
1500 - 1600 Medium C=C Aromatic Ring Stretching

The most prominent peak would be the strong absorption from the carbonyl (C=O) group of the cyclic amide (lactam), expected in the region of 1680-1720 cm⁻¹. pressbooks.pub The presence of N-H bonds would be confirmed by broad absorption bands around 3200-3400 cm⁻¹. ucla.edu

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition and molecular formula. For this compound (C₉H₁₀N₂O), the calculated monoisotopic mass is 174.0793 Da. An experimental HRMS measurement would be expected to yield a value within a very narrow tolerance (typically < 5 ppm) of this calculated mass, thus confirming the molecular formula.

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of a non-volatile organic compound. A validated reversed-phase HPLC (RP-HPLC) method would be the standard approach. pensoft.net This would likely involve a C18 stationary phase column with a mobile phase consisting of a mixture of acetonitrile or methanol and an aqueous buffer. Detection would typically be performed using a UV detector, set to a wavelength where the phenyl group exhibits strong absorbance (around 254 nm). A pure sample of this compound would appear as a single, sharp peak with a consistent retention time under defined conditions. The method's validation would include assessments of linearity, precision, accuracy, and robustness to ensure reliable purity analysis. up.ac.zanih.gov

Gas Chromatography (GC) with Derivatization Techniques

Gas chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. However, direct GC analysis of this compound can be challenging due to its polarity and potential for thermal degradation. The presence of a secondary amine and a lactam functional group contributes to its relatively low volatility and can lead to poor peak shape and column adsorption. To overcome these limitations, derivatization techniques are employed to convert the analyte into a more volatile and thermally stable derivative.

Derivatization involves a chemical reaction to modify the functional groups of the analyte. For this compound, the primary target for derivatization is the active hydrogen on the secondary amine in the imidazolidine ring. Common derivatization strategies include silylation, acylation, and alkylation. These reactions replace the active hydrogen with a non-polar group, thereby increasing the volatility and thermal stability of the molecule, and improving its chromatographic behavior.

Silylation

Silylation is a widely used derivatization technique where an active hydrogen is replaced by a silyl group, typically a trimethylsilyl (B98337) (TMS) group. mdpi.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. The derivatization of this compound with a silylating agent would result in the formation of 2-Phenyl-1-(trimethylsilyl)imidazolidin-4-one. This derivative is significantly more volatile and less polar than the parent compound, making it well-suited for GC analysis.

Acylation

Acylation involves the introduction of an acyl group (R-C=O) to the secondary amine. mdpi.com Common acylating agents include acid anhydrides (e.g., trifluoroacetic anhydride (B1165640) - TFAA) and acyl chlorides. The reaction of this compound with TFAA would yield 1-trifluoroacetyl-2-phenylimidazolidin-4-one. These fluorinated derivatives are often highly volatile and can be detected with high sensitivity using an electron capture detector (ECD).

Alkylation

Alkylation introduces an alkyl group to the secondary amine. This can be achieved using various alkylating agents. This method also serves to increase the volatility and thermal stability of the analyte for GC analysis.

The choice of derivatization reagent and reaction conditions (e.g., temperature, reaction time, and solvent) must be optimized to ensure complete derivatization and avoid the formation of by-products. The selection of the GC column, typically a capillary column with a non-polar or medium-polarity stationary phase, is also crucial for achieving good separation of the derivatized analyte from other components in the sample matrix.

Below is an interactive data table summarizing common derivatization techniques applicable to this compound for GC analysis.

Derivatization TechniqueReagent ExampleDerivative FormedKey Advantages
Silylation N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)2-Phenyl-1-(trimethylsilyl)imidazolidin-4-oneForms volatile and thermally stable derivatives; widely applicable. mdpi.com
Acylation Trifluoroacetic anhydride (TFAA)1-Trifluoroacetyl-2-phenylimidazolidin-4-oneProduces highly volatile derivatives; enhances detection with ECD. mdpi.com
Alkylation VariesN-alkyl-2-phenylimidazolidin-4-oneIncreases volatility and thermal stability.

Impurity Profiling and Identification Methodologies

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, aimed at the identification, quantification, and control of impurities in drug substances and products. ajprd.com For this compound, a comprehensive impurity profile is essential to ensure its quality, safety, and efficacy. Impurities can originate from various sources, including starting materials, intermediates, by-products of the synthesis, and degradation products. ajprd.com

The synthesis of this compound can potentially introduce several types of impurities. For instance, a common synthetic route might involve the condensation of an amino acid derivative with an imine or a related precursor. mdpi.comajchem-a.com Potential impurities could include unreacted starting materials, intermediates, and by-products from side reactions.

Potential Impurities in the Synthesis of this compound:

Starting Materials: Residual amounts of the initial reactants used in the synthesis.

Intermediates: Unconverted intermediates from the synthetic pathway.

By-products: Compounds formed through competing or undesired reaction pathways. This could include isomers or compounds resulting from over-reaction or rearrangement. For example, the formation of diastereomers is a possibility if chiral starting materials are used or a chiral center is created during the synthesis.

Degradation Products: Impurities formed due to the degradation of this compound under specific conditions of light, heat, or pH. Hydrolysis of the lactam ring could be a potential degradation pathway.

Analytical Methodologies for Impurity Profiling:

A combination of chromatographic and spectroscopic techniques is typically employed for the separation, detection, and identification of impurities.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC with UV detection, is a primary tool for separating and quantifying impurities. impactfactor.orgresearchgate.net Gradient elution methods are often developed to resolve impurities with a wide range of polarities.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for the identification of unknown impurities. mdpi.com The mass spectrometer provides molecular weight information and fragmentation patterns that are crucial for structure elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can be utilized. nih.gov As discussed in the previous section, derivatization may be necessary for the analysis of polar impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for the definitive structural characterization of isolated impurities.

Forced Degradation Studies: To identify potential degradation products, forced degradation studies are conducted by subjecting this compound to stress conditions such as heat, light, humidity, acid, and base. This helps in understanding the degradation pathways and developing stability-indicating analytical methods.

The following table provides a summary of potential impurities and the analytical methods used for their profiling.

Impurity TypePotential OriginAnalytical Methodologies
Starting Materials Incomplete reactionHPLC, GC-MS
Intermediates Incomplete reactionHPLC, LC-MS
By-products (e.g., isomers) Side reactions during synthesisChiral HPLC, LC-MS, NMR
Degradation Products Exposure to stress conditionsHPLC, LC-MS, Forced Degradation Studies

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to calculate the electronic structure of molecules, providing a foundation for understanding their stability and reactivity. nih.govscirp.org For imidazolidinone derivatives and related heterocyclic systems, DFT studies typically focus on analyzing Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔE) between HOMO and LUMO is a critical parameter; a smaller gap generally indicates higher chemical reactivity and a greater likelihood of electron transfer. scirp.orgmdpi.com For instance, in a study of imidazo[1,2-a]pyridine (B132010) N-acylhydrazone derivatives, a larger energy gap (3.91 eV for one compound) was correlated with superior stability and reduced reactivity. scirp.org

Molecular Electrostatic Potential (MEP) maps are another key output of DFT calculations. These maps illustrate the charge distribution across a molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. scirp.orgmdpi.com Such information is crucial for predicting how the molecule will interact with other reagents or biological macromolecules. mdpi.com

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. nih.govnih.gov These descriptors help in building structure-activity relationships (SAR) by correlating electronic properties with biological activity. nih.gov

DescriptorSymbolFormulaSignificance
HOMO EnergyEHOMO-Indicates electron-donating ability.
LUMO EnergyELUMO-Indicates electron-accepting ability.
Energy GapΔEELUMO - EHOMORelates to chemical reactivity and stability. scirp.org
Chemical Hardnessη(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. mdpi.com
Chemical SoftnessS1 / ηReciprocal of hardness, indicates higher reactivity. mdpi.com
Electronegativityχ-(EHOMO + ELUMO) / 2Measures the power of an atom to attract electrons.
Electrophilicity Indexωμ2 / 2η (where μ ≈ -(EHOMO+ELUMO)/2)Quantifies the electrophilic nature of a molecule. nih.govnih.gov

Molecular Modeling Approaches for Conformational Analysis

The biological activity of a flexible molecule like 2-Phenylimidazolidine-4-one is intrinsically linked to its three-dimensional shape or conformation. ijpsr.com Molecular modeling techniques are employed to explore the conformational landscape and identify low-energy, stable structures. nih.gov

Conformational analysis can be performed using methods like molecular mechanics calculations or, more accurately, with DFT. nih.govnih.gov These studies involve systematic rotation around single bonds (dihedral driver calculations) to map the potential energy surface and locate energy minima. nih.gov For heterocyclic rings, the analysis also considers different ring puckering conformations, such as the preference for a half-chair conformation in some systems. nih.gov

In a study on thiazolidin-4-one derivatives, a close structural analog, DFT calculations were combined with 2D-NOESY NMR experiments to unambiguously determine the stereochemistry and the lowest energy conformer in solution. nih.gov This integrated approach, where theoretical predictions are validated by experimental data, provides a high degree of confidence in the determined molecular conformation. nih.gov Identifying the preferred conformation is a critical prerequisite for meaningful molecular docking and structure-activity relationship studies. ijpsr.com

Molecular Docking Simulations to Probe Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. journaljpri.com This method is instrumental in drug discovery for identifying potential biological targets and elucidating the molecular basis of a ligand's activity. journaljpri.commdpi.com For imidazolidinone derivatives, docking studies have been used to predict binding modes and affinities with various enzymes.

For example, in a study on novel 3-Phenylimidazolidin-4-one derivatives, molecular docking was performed against the cytochrome c peroxidase enzyme (PDB: 2X08). mdpi.comresearchgate.net The simulations predicted favorable binding scores and identified key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. These in silico results can provide a theoretical validation of a compound's potential biological activity. mdpi.com Similarly, derivatives of the related 2-thioxoimidazolidin-4-one scaffold have been docked into the active site of the fungal cytochrome P450-dependent sterol 14α-demethylase to explain their antifungal activity. nih.gov

The results of docking simulations are typically evaluated using a scoring function, which estimates the binding free energy (expressed in kcal/mol), with lower values indicating stronger binding. The analysis also details the specific amino acid residues involved in the interaction.

Docking Results for Imidazolidinone Derivatives Against Various Protein Targets
Compound ClassProtein TargetPDB CodeBinding Score (kcal/mol)Interacting Residues
3-Phenylimidazolidin-4-one derivativeCytochrome c peroxidase2X08-6.47Gly41, Asp37, Arg184 (H-bonds) mdpi.com
Imidazolidinone derivativeCyclooxygenase-2 (COX-2)5KIR-11.569Hydrophobic and hydrophilic residues najah.edu
2-Thioxoimidazolidin-4-one derivativeSterol 14α-demethylase-Not specifiedActive site residues nih.gov
Imidazolidine-2,4-dione derivativeProtein Tyrosine Phosphatase 1B (PTP1B)-Not specifiedHis214, Cys215, Ser216 (P-loop) nih.gov

Molecular Dynamics (MD) Simulations to Understand Binding Mechanisms

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time. mdpi.com An MD simulation tracks the movements of atoms in the system over a period, typically nanoseconds, providing insights into the flexibility of the protein and the stability of the ligand's binding pose. najah.edunih.gov

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the protein and ligand backbone, and the Root Mean Square Fluctuation (RMSF), which identifies flexible regions of the protein. mdpi.com For imidazolidinone derivatives designed as COX-2 inhibitors, MD simulations lasting 100 nanoseconds confirmed the stability of the ligand-protein complex and revealed consistent interactions throughout the simulation. najah.eduresearchgate.net

Furthermore, MD trajectories can be used to calculate binding free energies using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). najah.eduresearchgate.net This provides a more accurate estimation of binding affinity than docking scores alone. Studies on imidazolidinone derivatives have used MM/GBSA to confirm favorable binding free energies, strengthening the case for their potential as effective inhibitors. najah.eduresearchgate.net

Prediction of Reaction Pathways and Energy Barriers

Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms by mapping the entire reaction pathway from reactants to products. researchgate.net This involves locating and characterizing the geometries of transition states (TS), which represent the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, a key determinant of the reaction rate. researchgate.net

For example, DFT has been used to study the reaction isomerization paths of thiazolidin-4-one derivatives. nih.gov By calculating the transition states connecting different isomers, researchers can determine the stability of various conformers and the feasibility of their interconversion. nih.gov In another study focused on the synthesis of the 1,3-dimethyl-2-imidazolidinone (B1670677) core, DFT calculations were employed to compare different potential reaction pathways. The results showed that certain pathways had significantly higher activation barriers due to steric hindrance, making them less likely to occur under the reaction conditions. researchgate.net Such computational insights can guide the optimization of synthetic routes to imidazolidinone derivatives. researchgate.net

Structure-Affinity Relationship (SAR) Studies Through Computational Methods

Structure-Affinity Relationship (SAR) studies aim to understand how modifications to a chemical structure affect its biological activity or binding affinity. Computational methods provide a quantitative framework for developing these relationships. By calculating various molecular descriptors for a series of related compounds, researchers can build models that correlate these properties with experimental activity. nih.gov

For phosphoramides containing an imidazolidine (B613845) moiety, DFT was used to calculate properties like HOMO-LUMO energies, dipole moments, and the electrophilicity index. nih.govresearchgate.net These quantum chemical descriptors were then used to support the SAR observed from in vitro cytotoxicity assays. The computational results were in good accordance with the experimental data, providing a theoretical explanation for why certain derivatives were more potent than others. nih.govresearchgate.net This synergy between computational modeling and experimental testing is crucial for rational drug design, allowing for the targeted synthesis of new analogs with potentially improved affinity and efficacy. researchgate.net

Medicinal Chemistry Perspectives: 2 Phenylimidazolidine 4 One As a Privileged Scaffold

Utility as a Core Scaffold in Pharmaceutical Synthesis

The imidazolidin-4-one (B167674) nucleus, particularly with a phenyl substitution at the 2-position, is a key building block in the synthesis of various biologically active compounds. This scaffold is present in molecules targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders.

The synthesis of derivatives often begins with foundational structures like 3-phenyl-2-thioxoimidazolidin-4-one (B189171), which can be further elaborated to create more complex molecules. For instance, this starting material has been utilized in the synthesis of fused pyrrolo[1,2-e]imidazole analogues, some of which have demonstrated selective and potent anticancer activity. The synthetic versatility of the scaffold allows for modifications at various positions, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological profiles.

Derivatives of the broader imidazolidin-4-one class have shown significant potential as antimitotic agents. Specifically, phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonamides have been investigated as prodrugs that are bioactivated by cytochrome P450 1A1 (CYP1A1), an enzyme often overexpressed in resistant breast cancer cells. This targeted activation mechanism highlights the sophisticated drug design strategies that can be employed with this scaffold.

Furthermore, the synthesis of imidazolidin-2,4-dione and 2-thioxoimidazolidin-4-one derivatives from C-phenylglycine highlights a common synthetic route to access this class of compounds. nih.govnih.govmdpi.com These synthetic methodologies provide a basis for generating a multitude of derivatives with diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties. mdpi.com

A variety of imidazolidine-4-one derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities, demonstrating the broad therapeutic potential of this scaffold. ajchem-a.com The adaptability of the 2-phenylimidazolidine-4-one core allows for the incorporation of various functional groups and substituents, leading to the discovery of compounds with novel mechanisms of action and improved therapeutic indices.

Scaffold Modification Strategies for Library Design

The generation of compound libraries based on a privileged scaffold is a cornerstone of modern drug discovery. The this compound framework is amenable to various modification strategies to create diverse libraries for high-throughput screening.

One common approach is scaffold hopping , where the core structure is modified to generate novel chemotypes while retaining key pharmacophoric features. This strategy can lead to compounds with improved properties such as enhanced metabolic stability, increased solubility, or novel intellectual property positions. uniroma1.it For example, replacing a phenyl ring with a pyridyl or pyrimidyl ring is a known tactic to improve metabolic stability.

Combinatorial chemistry provides a powerful tool for the rapid synthesis of large numbers of derivatives. nih.gov By systematically varying the substituents at different positions of the this compound ring, a vast chemical space can be explored. Key positions for modification include the N1 and N3 nitrogens, and the C5 position of the imidazolidinone ring. These modifications can be achieved through various chemical reactions, allowing for the introduction of a wide range of functional groups and building blocks.

The design of these libraries is often guided by computational methods to ensure the resulting compounds have drug-like properties. This includes considerations of molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors, often guided by principles such as Lipinski's rule of five. bbau.ac.in The goal is to create a library of compounds with a high probability of interacting with biological targets and exhibiting favorable pharmacokinetic profiles.

Computational Insights into Scaffold-Target Interactions

Computational chemistry plays a crucial role in understanding how derivatives of the this compound scaffold interact with their biological targets and in guiding the design of more potent and selective inhibitors.

Analysis of Binding Modes and Key Intermolecular Interactions

Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a ligand to its target protein. Studies on 3-phenylimidazolidin-4-one derivatives have utilized molecular docking to elucidate their binding modes with various enzymes. For instance, docking studies of novel 3-phenylimidazolidin-4-one derivatives with the cytochrome c peroxidase enzyme have helped to theoretically validate their antioxidant activity by comparing their binding to that of the natural ligand, ascorbic acid.

In a study of 3-phenyl-2-thioxoimidazolidin-4-one derivatives as potential anticancer agents, molecular docking was used to predict their binding interactions with the estrogen receptor. Such studies are crucial for understanding the molecular basis of their activity and for identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity.

The following table summarizes key intermolecular interactions observed in docking studies of imidazolidin-4-one derivatives with their respective targets:

Compound ClassTarget ProteinKey Interacting ResiduesType of Interaction
3-Phenylimidazolidin-4-one derivativesCytochrome c peroxidaseHis181, Gly41, Val45, Arg184Hydrogen bonding
3-Phenyl-2-thioxoimidazolidin-4-one derivativesEstrogen ReceptorNot specified in abstractNot specified in abstract

This table is generated based on available data and may not be exhaustive.

Rational Design for Structural Optimization Based on In Silico Studies

In silico studies not only help in understanding binding modes but also provide a rational basis for the structural optimization of lead compounds. By identifying which parts of the molecule are crucial for binding and which can be modified, medicinal chemists can design new derivatives with improved potency and selectivity. slideshare.net

The process of rational drug design involves an iterative cycle of design, synthesis, and testing, with computational methods playing a key role in the design phase. slideshare.net For example, if a docking study reveals an unoccupied hydrophobic pocket in the binding site, a medicinal chemist can design a new analogue with a hydrophobic substituent that can occupy this pocket, potentially leading to a significant increase in binding affinity.

Furthermore, computational tools can be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds before they are synthesized. nih.gov This allows for the early identification of potential liabilities and helps to prioritize the synthesis of compounds with a higher likelihood of success in preclinical and clinical development. While specific examples of the rational design of this compound derivatives based on in silico studies are not extensively detailed in the provided search results, the principles of rational drug design are broadly applicable to this scaffold. The use of computational models to guide the optimization of hit and lead compounds is a standard practice in modern drug discovery. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Phenylimidazolidine-4-one, and what key precursors are involved?

  • Methodological Answer : The compound is typically synthesized via cyclization of o-phenylenediamine derivatives with carbonyl-containing reagents (e.g., benzaldehyde derivatives) under acidic or basic conditions. Key precursors include o-phenylenediamine and substituted benzaldehydes. Reaction conditions (solvent, temperature, catalyst) must be optimized to minimize side products. Purification steps, such as recrystallization or column chromatography, are critical for isolating the target compound. For reproducibility, document solvent ratios, reaction times, and purification yields in detail .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy (1H, 13C) confirms the imidazolidinone ring structure and phenyl substitution patterns.
  • IR spectroscopy identifies carbonyl (C=O) and NH stretching vibrations.
  • HPLC with UV detection assesses purity. A buffer solution of ammonium acetate (15.4 g/L, pH 6.5 adjusted with acetic acid) is recommended for mobile phase optimization .
  • Mass spectrometry (MS) validates molecular weight and fragmentation patterns.

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use PPE (nitrile gloves, safety goggles, lab coat) and work in a fume hood to prevent inhalation.
  • Avoid skin contact; if exposed, rinse with water for 15 minutes and seek medical attention.
  • Dispose of waste via hazardous material protocols.
  • Document safety measures in experimental protocols to ensure compliance with institutional guidelines .

Advanced Research Questions

Q. How can researchers address contradictory data in studies investigating the biological activity of this compound?

  • Methodological Answer :

  • Triangulation : Cross-validate results using multiple techniques (e.g., in vitro enzyme assays, cell viability tests, and computational docking simulations).
  • Dose-response studies : Clarify concentration-dependent effects to rule out non-specific interactions.
  • Statistical rigor : Apply ANOVA or mixed-effects models to identify significant variations. Replicate experiments across independent labs to confirm findings .

Q. What methodological strategies enhance the reliability of pharmacological assays for this compound?

  • Methodological Answer :

  • Internal standards : Use deuterated analogs or structurally similar compounds in HPLC to quantify impurities.
  • Positive controls : Include reference inhibitors or agonists to validate assay sensitivity.
  • FAIR data compliance : Store raw data in repositories like Chemotion or RADAR4Chem with metadata detailing experimental conditions (e.g., pH, temperature) .

Q. How should experimental designs be structured to investigate structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer :

  • Systematic variation : Modify substituents (e.g., electron-withdrawing groups at the phenyl ring) while maintaining the imidazolidinone core.
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins.
  • Multivariate analysis : Apply principal component analysis (PCA) to correlate structural features with biological activity .

Q. What are best practices for managing and sharing research data on this compound in accordance with FAIR principles?

  • Methodological Answer :

  • Electronic Lab Notebooks (ELNs) : Use platforms like Chemotion ELN for real-time data entry and traceability.
  • Metadata standardization : Include experimental parameters (e.g., solvent purity, instrument calibration dates) in datasets.
  • Open-access repositories : Assign DOIs to datasets via nmrXiv or Zenodo to ensure global accessibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.